[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester
Overview
Description
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester is a chemical compound with the molecular formula C8H10N2O4S and a molecular weight of 230.24 g/mol . This compound belongs to the class of thiadiazoles, which are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. Thiadiazoles are known for their diverse biological activities and are used in various fields of research and industry .
Preparation Methods
The synthesis of [1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the cyclization of diethyl oxalate with thiosemicarbazide in the presence of a dehydrating agent . The reaction conditions often include heating and the use of solvents such as ethanol or acetic acid. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity .
Chemical Reactions Analysis
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester undergoes various chemical reactions, including:
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or amines .
Scientific Research Applications
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of [1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
[1,2,4]Thiadiazole-3,5-dicarboxylic acid diethyl ester can be compared with other thiadiazole derivatives, such as:
- 1,3,4-Thiadiazole-2,5-dicarboxylic acid diethyl ester
- 1,2,3-Thiadiazole-4,5-dicarboxylic acid diethyl ester
These compounds share a similar core structure but differ in the position of the nitrogen and sulfur atoms within the ring . The unique arrangement of atoms in this compound contributes to its distinct chemical and biological properties .
Properties
IUPAC Name |
diethyl 1,2,4-thiadiazole-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O4S/c1-3-13-7(11)5-9-6(15-10-5)8(12)14-4-2/h3-4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QOCCMEKKFNOIDO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NSC(=N1)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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